molecular formula C11H9ClN2O3 B1451672 3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 78858-61-4

3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid

Cat. No.: B1451672
CAS No.: 78858-61-4
M. Wt: 252.65 g/mol
InChI Key: HELDFADNDFRXQI-UHFFFAOYSA-N
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Description

3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid is a useful research compound. Its molecular formula is C11H9ClN2O3 and its molecular weight is 252.65 g/mol. The purity is usually 95%.
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Biological Activity

3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid is a synthetic compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a propanoic acid moiety linked to a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group. Its chemical structure can be represented as follows:

C12H12ClN3O2\text{C}_{12}\text{H}_{12}\text{ClN}_3\text{O}_2

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of related compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 5.64 to 77.38 µM for S. aureus and 2.33 to 156.47 µM for E. coli .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget BacteriaMIC (µM)
This compoundS. aureus5.64 - 77.38
E. coli2.33 - 156.47
B. subtilis4.69 - 22.9

Anticancer Activity

Several studies have indicated that oxadiazole derivatives possess anticancer properties through various mechanisms, including the inhibition of specific signaling pathways involved in tumor growth. For example, a related compound was identified as a potent inhibitor of Rho/MRTF/SRF-mediated gene transcription with an IC50 value indicating significant potency . The structure-activity relationship (SAR) studies suggest that the presence of the oxadiazole ring is crucial for its anticancer activity.

Case Study:
In one study, the compound was tested on cancer cell lines where it exhibited cytotoxic effects that were dose-dependent, leading to apoptosis in treated cells. The results demonstrated that modifications in the side chain significantly influenced the biological activity.

Anti-inflammatory Activity

Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. A study reported that similar compounds demonstrated inhibitory effects on pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Antimicrobial : Disruption of bacterial cell wall synthesis.
  • Anticancer : Inhibition of key signaling pathways involved in cell proliferation and survival.
  • Anti-inflammatory : Modulation of cytokine production and immune response.

Properties

IUPAC Name

3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-8-3-1-7(2-4-8)11-14-13-9(17-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELDFADNDFRXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
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3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
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3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
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3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
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3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
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3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid

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